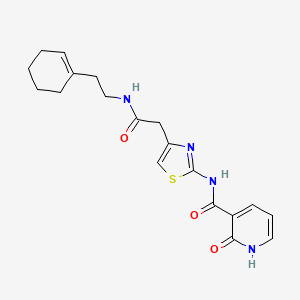

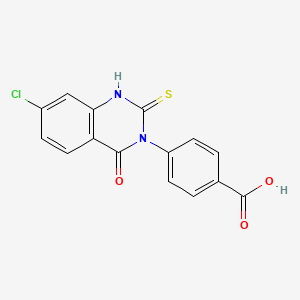

![molecular formula C18H13FN4O B2524430 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 672949-64-3](/img/structure/B2524430.png)

7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated triazolo[1,5-a]pyrimidines involves a practical three-step procedure, starting from (iso)nicotinic hydrazides. In the final step, the fluorine-substituted aryl fragment is introduced through cyclocondensation of N-(3-pyridyl-1,2,4-triazol-5-yl)guanidines with fluoro/trifluoromethyl substituted benzaldehydes. This method has been successfully applied to create a series of compounds, including those with antiproliferative activity against various cancer cell lines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using 1H and 13C NMR spectral data. Additionally, 2D NOESY experiments have been utilized to establish the tautomeric preferences of these compounds. This structural confirmation is crucial for understanding the biological activity and potential therapeutic applications of these molecules .

Chemical Reactions Analysis

The chemical reactivity of triazolo[1,5-a]pyrimidines can be further explored through halogen-metal exchange reactions. For instance, the amino group at the 7-position on the triazolo[4,5-d]pyrimidine ring can be converted into halogen atoms, which then undergo a halogen-metal exchange reaction with butyllithium. This reaction can lead to the formation of 7-lithio compounds, which can react smoothly with electrophiles to yield various 7-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[1,5-a]pyrimidines are influenced by their molecular structure and substituents. For example, the introduction of fluorine atoms can significantly affect the compound's reactivity and biological activity. The antiproliferative activity of these compounds against cancer cell lines suggests that the fluorine atoms may enhance the ability of these molecules to interact with biological targets. However, it is noted that the lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) indicates that the antiproliferative activity is realized via mechanisms other than DHFR inhibition .

Relevant Case Studies

The antiproliferative activity of the synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines was evaluated against breast, colon, and lung cancer cell lines, with the most significant activity found for a specific compound in the series. This suggests potential therapeutic applications for these compounds in cancer treatment. The case studies demonstrate the importance of structural modifications, such as the introduction of fluorine atoms, in enhancing biological activity .

In another case, the synthesis and characterization of N-methyl and benzyl derivatives of 5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine were reported. These intermediates were used to prepare new tricyclic derivatives, which were tested for activity towards benzodiazepine and adenosine A1 and A2A receptors, indicating the versatility of triazolo[1,5-a]pyrimidine derivatives in medicinal chemistry .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, similar to the one mentioned, have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds, due to their structural similarity to DNA gyrase inhibitors, exhibit potential as novel antibacterial agents. The antibacterial effectiveness of these compounds, especially against antibiotic-resistant strains, highlights their significance in addressing current challenges in treating bacterial infections (Li & Zhang, 2021).

Optical Sensors and Medicinal Applications

Derivatives of pyrimidines, as seen in "7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine," have been identified as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. These compounds also possess a range of biological and medicinal applications, demonstrating the versatility of the pyrimidine derivatives in both sensory technology and therapeutic domains (Jindal & Kaur, 2021).

Kinase Inhibition for Anti-inflammatory Purposes

Compounds with tri- and tetra-substituted imidazole scaffolds, related to the core structure of "7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine," have been reviewed for their selective inhibition of p38 MAP kinase. This enzyme is implicated in the release of pro-inflammatory cytokines. The selective inhibition of this kinase represents a therapeutic approach to treating inflammation-related diseases (Scior et al., 2011).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar to the chemical structure , is valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the intersection of organic chemistry and material science (Lipunova et al., 2018).

Malaria Treatment

Exploration of the pyrimidine biosynthetic pathway, particularly focusing on compounds like "7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine," has identified new targets for anti-malarial drug discovery. The enzyme dihydroorotate dehydrogenase (PfDHODH) from Plasmodium falciparum, involved in pyrimidine biosynthesis, has been identified as a promising target for novel anti-malarial chemotherapy, leading to the development of potent inhibitors (Phillips & Rathod, 2010).

Propiedades

IUPAC Name |

7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHMQNGWXCFEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326997 | |

| Record name | 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine | |

CAS RN |

672949-64-3 | |

| Record name | 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

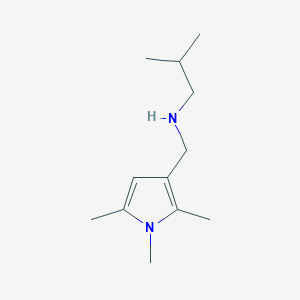

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

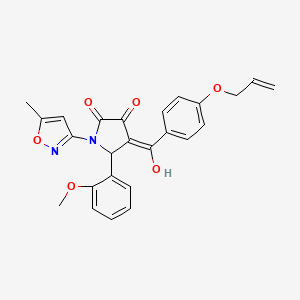

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)